molecular formula C10H13BrN2O2S B279148 N-(4-bromophenyl)pyrrolidine-1-sulfonamide

N-(4-bromophenyl)pyrrolidine-1-sulfonamide

Cat. No.: B279148
M. Wt: 305.19 g/mol
InChI Key: FGYAKEJUBUUPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)pyrrolidine-1-sulfonamide, also known as Br-PPS, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. Br-PPS is a sulfonamide derivative of pyrrolidine and has a molecular formula of C11H13BrN2O2S. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)pyrrolidine-1-sulfonamide is not fully understood, but studies have shown that the compound inhibits the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes. This compound has been shown to bind to the active site of CA, preventing the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate. This inhibition of CA activity leads to a decrease in the intracellular pH, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the replication of viruses such as influenza A and dengue virus. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)pyrrolidine-1-sulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The compound can be easily synthesized using different methods, and its stability allows for long-term storage. This compound is also soluble in various solvents, making it suitable for different experimental conditions. However, this compound has some limitations, including its potential toxicity and lack of selectivity. The compound has been shown to exhibit cytotoxicity in some cell lines, and its lack of selectivity can lead to off-target effects.

Future Directions

N-(4-bromophenyl)pyrrolidine-1-sulfonamide has several potential future directions, including its application in drug discovery and materials science. The compound can be further studied for its potential therapeutic use in various diseases, including cancer, viral infections, and neurodegenerative diseases. This compound can also be used as a building block for the synthesis of new MOFs and COFs with potential applications in gas storage, catalysis, and sensing. Further studies can also be conducted to improve the selectivity of this compound and reduce its potential toxicity.

Synthesis Methods

N-(4-bromophenyl)pyrrolidine-1-sulfonamide can be synthesized using different methods, including the reaction of 4-bromobenzaldehyde with pyrrolidine-1-sulfonamide in the presence of a base catalyst. Another method involves the reaction of 4-bromobenzaldehyde with pyrrolidine-1-sulfonyl chloride in the presence of a base catalyst. The resulting compound is then treated with ammonia to give this compound. The synthesis of this compound has also been achieved using microwave irradiation, which provides a faster reaction rate and higher yield.

Scientific Research Applications

N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been studied for its potential application in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antiparasitic activities. The compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.

Properties

Molecular Formula

C10H13BrN2O2S

Molecular Weight

305.19 g/mol

IUPAC Name

N-(4-bromophenyl)pyrrolidine-1-sulfonamide

InChI

InChI=1S/C10H13BrN2O2S/c11-9-3-5-10(6-4-9)12-16(14,15)13-7-1-2-8-13/h3-6,12H,1-2,7-8H2

InChI Key

FGYAKEJUBUUPOH-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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